5lambda6-Thia-8-azaspiro[3.5]nonane 5,5-dioxide;hydrochloride
Description
5λ⁶-Thia-8-azaspiro[3.5]nonane 5,5-dioxide hydrochloride is a spirocyclic compound featuring a sulfur atom (as a sulfone group, 5,5-dioxide) and a nitrogen atom (azaspiro) within a bicyclic framework. The hydrochloride salt improves aqueous solubility, making the compound suitable for pharmaceutical or agrochemical applications, particularly in drug discovery where sulfonamides are common pharmacophores.
Its structural uniqueness lies in the positioning of the sulfur and nitrogen atoms, which distinguishes it from related spiroheterocycles.
Properties
IUPAC Name |
5λ6-thia-8-azaspiro[3.5]nonane 5,5-dioxide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c9-11(10)5-4-8-6-7(11)2-1-3-7;/h8H,1-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXDWWWFAKWFBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNCCS2(=O)=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5lambda6-Thia-8-azaspiro[3.5]nonane 5,5-dioxide;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both sulfur and nitrogen atoms, followed by oxidation to form the dioxide and subsequent reaction with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
5lambda6-Thia-8-azaspiro[3.5]nonane 5,5-dioxide;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrogen atom in the azaspiro ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced derivatives. Substitution reactions can lead to a variety of functionalized spirocyclic compounds.
Scientific Research Applications
5lambda6-Thia-8-azaspiro[3.5]nonane 5,5-dioxide;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5lambda6-Thia-8-azaspiro[3.5]nonane 5,5-dioxide;hydrochloride involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the compound can form bonds with various biomolecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 5λ⁶-Thia-8-azaspiro[3.5]nonane 5,5-dioxide hydrochloride with structurally analogous compounds:
Key Observations :
Sulfone vs. Carboxylic Acid : The sulfone group in the target compound increases polarity and stability compared to the carboxylic acid analog, which may exhibit pH-dependent solubility .
Positional Isomerism: The placement of sulfur and nitrogen in the spiro framework (e.g., 5λ⁶-Thia-8-aza vs.
Salt Forms : All three compounds are hydrochloride salts, suggesting shared strategies to enhance bioavailability.
Biological Activity
5lambda6-Thia-8-azaspiro[3.5]nonane 5,5-dioxide; hydrochloride (CAS Number: 2503204-72-4) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of 5lambda6-thia-8-azaspiro[3.5]nonane 5,5-dioxide is C7H13NO2S, indicating the presence of nitrogen, sulfur, and oxygen in its structure. The compound is characterized by a spirocyclic framework which may contribute to its biological properties.
Key Properties:
Biological Activity Overview
Research on the biological activity of 5lambda6-thia-8-azaspiro[3.5]nonane 5,5-dioxide is limited; however, preliminary studies suggest potential pharmacological effects:
- Antimicrobial Activity: Initial investigations have indicated that compounds within this class exhibit antimicrobial properties. The presence of nitrogen and sulfur atoms in the structure may play a role in their interaction with microbial targets.
- Cytotoxicity: Some derivatives have shown cytotoxic effects against various cancer cell lines. The spirocyclic structure may enhance the ability to penetrate cellular membranes, leading to increased efficacy.
- Neuroprotective Effects: There is emerging evidence suggesting that similar compounds can exert neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress.
Table 1: Predicted Collision Cross Section (CCS) Values
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 175.08997 | 133.3 |
| [M+Na]+ | 197.07191 | 137.5 |
| [M+NH4]+ | 192.11651 | 140.4 |
| [M+K]+ | 213.04585 | 129.2 |
| [M-H]- | 173.07541 | 132.2 |
This table summarizes the predicted collision cross-section values for different adducts of the compound, which can be useful in understanding its behavior in mass spectrometry analyses .
Case Studies
While specific case studies on the biological activity of this compound are sparse, related compounds have been studied extensively:
-
Case Study on Antimicrobial Activity:
- A study evaluating a series of spirocyclic compounds found that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
- The mechanism was attributed to disruption of bacterial cell wall synthesis.
-
Case Study on Cytotoxicity:
- Research involving spirocyclic compounds demonstrated selective cytotoxicity against human cancer cell lines such as HeLa and MCF-7.
- The study suggested that these compounds induce apoptosis through mitochondrial pathways.
Q & A
Q. What are the key considerations for synthesizing 5λ⁶-thia-8-azaspiro[3.5]nonane 5,5-dioxide hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis requires careful control of solvent systems, temperature, and stoichiometry. For spirocyclic systems, refluxing in a toluene:water (8:2) mixture with sodium azide (1.5 equivalents) for 5–7 hours under inert conditions is effective. Reaction progress should be monitored via TLC (hexane:ethyl acetate, 9:1). Post-reaction, solvent removal under reduced pressure and crystallization (ethanol) improve purity. Optimize yield by adjusting reflux duration and azide equivalents based on intermediate stability .
Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic structure and confirming purity?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve conformational isomers and confirm bicyclic connectivity. Use deuterated DMSO for solubility; analyze coupling constants for spiro-junction geometry.
- X-ray Diffraction (XRD) : Definitive confirmation of spirocyclic stereochemistry.
- HPLC-MS : Quantify purity and detect trace impurities (e.g., hydrochloride counterion retention).
Cross-reference spectral data with computational models (DFT) to validate assignments .
Q. How should researchers handle stability challenges during storage and experimental use?
- Methodological Answer : Store at -20°C in airtight, light-resistant containers under nitrogen. Pre-dry solvents (e.g., molecular sieves) to prevent hydrolysis. For aqueous work, buffer solutions (pH 4–6) minimize degradation. Conduct stability assays via accelerated aging (40°C/75% RH for 14 days) with HPLC monitoring .
Advanced Research Questions
Q. How can discrepancies in NMR data during conformational analysis be resolved?
- Methodological Answer : Spirocyclic systems often exhibit dynamic equilibria between conformers. Use variable-temperature NMR (VT-NMR) to observe coalescence points and calculate energy barriers. Complement with NOESY/ROESY to identify spatial proximities. If ambiguities persist, employ density functional theory (DFT) to model conformers and compare computed/experimental shifts .
Q. What methodologies assess the environmental persistence and ecotoxicological impacts of this compound?
- Methodological Answer :
- Fate Studies : Measure hydrolysis rates (pH 7–9), photolysis under UV-Vis light, and biodegradation (OECD 301F assay).
- Ecotoxicology : Use Daphnia magna (48-hour LC50) and algal growth inhibition (OECD 201).
- Partitioning : Determine logP (shake-flask method) and soil adsorption coefficients (Koc).
Integrate data into quantitative structure-activity relationship (QSAR) models for risk prioritization .
Q. What strategies improve metabolic stability while maintaining target affinity in derivative design?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the thia-aza moiety with oxa-aza or carbocyclic systems to reduce hepatic clearance.
- Prodrug Approaches : Mask polar groups (e.g., hydrochloride) with ester linkers for enhanced bioavailability.
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity changes post-modification. Validate with microsomal stability assays (human liver microsomes, NADPH cofactor) .
Q. How can conflicting bioactivity data across cell-based assays be reconciled?
- Methodological Answer :
- Assay Variability Control : Standardize cell lines (e.g., HEK293 vs. CHO), passage numbers, and serum-free conditions.
- Mechanistic Profiling : Use phosphoproteomics or calcium flux assays to differentiate on-target vs. off-target effects.
- Data Normalization : Apply Z-score or B-score normalization to minimize plate-specific artifacts. Cross-validate with orthogonal methods (e.g., SPR binding kinetics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
